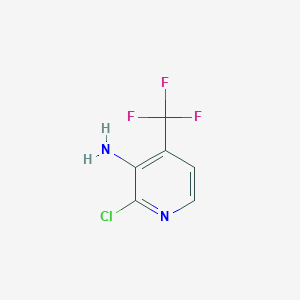

2-Chloro-4-(trifluorométhyl)pyridin-3-amine

Vue d'ensemble

Description

L’eucalyptol, également connu sous le nom chimique de 1,8-cinéole, est un composé monoterpénoïde. Il se présente sous la forme d’un liquide incolore avec une odeur fraîche de camphre et un goût épicé et rafraîchissant. L’eucalyptol est un éther bicyclique, insoluble dans l’eau mais miscible avec des solvants organiques. Il représente environ 70 à 90 % de l’huile d’eucalyptus, ce qui en fait un composant majeur de cette huile aromatique naturelle .

Applications De Recherche Scientifique

Chemical Synthesis

The compound serves as a crucial intermediate in the synthesis of various organic compounds. Its unique structure, characterized by the presence of both chloro and trifluoromethyl groups, allows for a range of chemical transformations.

Key Reactions:

- Nucleophilic Substitution: The trifluoromethyl group enhances the electrophilicity of adjacent carbon atoms, making them more reactive towards nucleophiles. This property is exploited in synthesizing substituted pyridines, which are valuable in medicinal chemistry.

- Formation of β-substituted Trifluoromethyl Ethenes: Through base-promoted reactions with O-, N-, and S-nucleophiles, this compound can yield β-substituted trifluoromethyl ethenes, which are further transformed into complex molecular architectures like pyrrolidines via [3 + 2] dipolar cycloaddition reactions.

Agrochemical Applications

In the agrochemical industry, derivatives of 2-chloro-4-(trifluoromethyl)pyridin-3-amine have been utilized for developing effective herbicides. A notable example includes its role in synthesizing trifloxysulfuron , a highly efficient herbicide.

Synthesis Example:

- The synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine , a precursor for trifloxysulfuron, involves multiple steps starting from nicotinamide. This highlights the compound's importance in creating new agrochemicals that enhance crop protection against pests.

Pharmaceutical Research

The ability to introduce various functional groups into the pyridine ring opens up possibilities for creating novel drug candidates. The compound's derivatives can lead to the synthesis of a wide range of heterocyclic compounds, such as pyridines and 1,2,4-triazines, which are common scaffolds in medicinal chemistry.

Case Study:

- Research has indicated that derivatives of this compound can be synthesized into imidazo [1,2-a]pyridine-coumarin hybrid molecules , which show potential as inhibitors for NS5B, a protein implicated in Hepatitis C treatment. This demonstrates the compound's relevance in developing therapeutic agents.

Mécanisme D'action

- Les effets de l’eucalyptol sont attribués à son interaction avec les cibles moléculaires et les voies.

- Il peut moduler les canaux ioniques, les récepteurs ou les enzymes, contribuant ainsi à ses activités biologiques.

Analyse Biochimique

Biochemical Properties

It is known to act as a reactant in the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules, which are potential inhibitors of NS5B, a protein implicated in the treatment of Hepatitis C .

Cellular Effects

It is known that trifluoromethylpyridines, a group of compounds to which it belongs, are used in the protection of crops from pests and in the pharmaceutical and veterinary industries . The biological activities of these derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Molecular Mechanism

It is known to be involved in the synthesis of novel imidazo [1,2-a]pyridine-coumarin hybrid molecules, which are potential inhibitors of NS5B, a protein implicated in the treatment of Hepatitis C .

Méthodes De Préparation

Voies de synthèse :

- L’eucalyptol peut être synthétisé par différentes méthodes, notamment l’oxydation de l’α-terpinéol ou de l’α-pinène.

- Une voie courante implique l’époxydation de l’α-terpinéol suivie d’une ouverture de cycle catalysée par un acide pour former de l’eucalyptol.

- Une autre approche est l’isomérisation de l’oxyde d’α-pinène pour obtenir de l’eucalyptol.

- L’eucalyptol est produit industriellement à partir d’huile d’eucalyptus, qui est extraite d’espèces d’eucalyptus.

- La distillation à la vapeur est couramment utilisée pour obtenir l’huile d’eucalyptus, et la distillation fractionnée ultérieure permet d’isoler l’eucalyptol.

Analyse Des Réactions Chimiques

Réactions :

- L’eucalyptol subit diverses réactions, notamment :

- Oxydation : Il peut être oxydé pour former des époxydes ou d’autres dérivés oxygénés.

- Réduction : La réduction du groupe carbonyle donne des alcools secondaires.

- Substitution : L’eucalyptol peut subir des réactions d’halogénation ou d’autres réactions de substitution.

- Oxydation : Acides peroxy (par exemple, acide m-chloroperbenzoïque) ou oxydation catalysée par un métal.

- Réduction : Borohydrure de sodium (NaBH₄) ou hydrogénation catalytique.

- Substitution : Halogènes (par exemple, Cl₂, Br₂) ou acides de Lewis.

- Oxydation : Époxydes d’eucalyptol ou dérivés hydroxylés.

- Réduction : Alcools secondaires dérivés de l’eucalyptol.

- Substitution : Dérivés halogénés de l’eucalyptol.

4. Applications de la recherche scientifique

L’eucalyptol trouve des applications dans :

Aromes et parfums : En raison de son arôme et de son goût agréables, il est utilisé dans les arômes, les cosmétiques et les parfums.

Médecine traditionnelle : L’eucalyptol agit comme un antitussif.

Propriétés insecticides : Il présente des effets insecticides et répulsifs contre les insectes.

Comparaison Avec Des Composés Similaires

- L’eucalyptol se distingue par son arôme unique et ses propriétés thérapeutiques.

- Des composés similaires comprennent le limonène, l’α-pinène et le camphre.

Activité Biologique

2-Chloro-4-(trifluoromethyl)pyridin-3-amine, also known as EVT-355943, is a compound that has attracted attention in various fields, particularly in medicinal chemistry and agrochemical development. Its unique structural features, including the trifluoromethyl group, significantly influence its biological activity and synthetic utility.

The compound's molecular formula is CClFN, and it belongs to the class of halogenated pyridines. The trifluoromethyl group imparts strong electron-withdrawing properties, enhancing the electrophilicity of adjacent carbon atoms, which facilitates nucleophilic substitutions and other chemical reactions. This reactivity makes it a valuable intermediate in the synthesis of diverse derivatives.

Synthesis Pathways

Common synthetic routes for 2-chloro-4-(trifluoromethyl)pyridin-3-amine include:

- Starting from 2-chloro-4-(trifluoromethyl)pyridine : This method allows for the introduction of various functional groups.

- Multi-step reactions : These often involve nucleophilic substitutions with O-, N-, and S-nucleophiles to yield β-substituted-trifluoromethyl-ethenes.

The versatility in synthesis enables the creation of derivatives that can be screened for biological activity.

Antimicrobial Properties

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, derivatives of 2-chloro-4-(trifluoromethyl)pyridin-3-amine have shown significant activity against Chlamydia trachomatis, a common sexually transmitted infection. The presence of the trifluoromethyl group is crucial for this activity, as evidenced by structure-activity relationship (SAR) studies that demonstrated compounds lacking this group were inactive .

Anticancer Activity

In addition to antimicrobial effects, some derivatives have exhibited anticancer properties. For example, certain analogues demonstrated IC values in the low micromolar range against breast cancer cell lines (MCF-7 and MDA-MB-231), outperforming established chemotherapeutics like 5-Fluorouracil . The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Table: Summary of Biological Activities

The biological activity of 2-chloro-4-(trifluoromethyl)pyridin-3-amine can be attributed to its ability to enhance electrophilicity through the trifluoromethyl group. This alteration in electronic properties facilitates interactions with biological targets such as enzymes involved in cell proliferation and infection pathways.

Propriétés

IUPAC Name |

2-chloro-4-(trifluoromethyl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF3N2/c7-5-4(11)3(1-2-12-5)6(8,9)10/h1-2H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFMUXCNJJIWKRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(F)(F)F)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70600617 | |

| Record name | 2-Chloro-4-(trifluoromethyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70600617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166770-70-3 | |

| Record name | 2-Chloro-4-(trifluoromethyl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70600617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 166770-70-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.